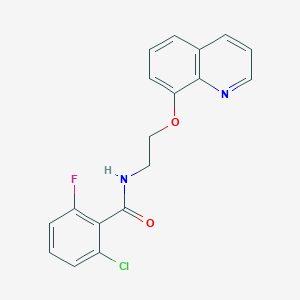

2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(2-quinolin-8-yloxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMDNGCAUQQUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3Cl)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzamide ring. This can be achieved using reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.

Coupling Reaction: The final step involves coupling the quinoline moiety with the halogenated benzamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium meth

Biological Activity

2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a synthetic compound classified within the quinoline derivatives, known for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in medicinal chemistry, due to its unique structural features and biological interactions.

Chemical Structure and Properties

The chemical structure of 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can be represented as follows:

- IUPAC Name: 2-chloro-6-fluoro-N-(2-quinolin-8-yloxyethyl)benzamide

- Molecular Formula: C₁₈H₁₄ClFN₂O₂

- CAS Number: 1207026-38-7

The biological activity of 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is primarily attributed to its ability to interact with various biological targets. The presence of the quinoline moiety is known to enhance the compound's affinity for certain enzymes and receptors.

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of kynurenine aminotransferase (KAT), an enzyme involved in the kynurenine pathway. Inhibition of KAT can lead to altered levels of neuroactive metabolites, which may have implications in neurological disorders.

- Antimicrobial Properties : Quinoline derivatives are often associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

-

Kynurenine Pathway Modulation :

- A study demonstrated that compounds similar to 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide significantly inhibit KAT activity, leading to increased levels of kynurenic acid (KYNA), a neuroprotective agent. The IC50 values for KAT inhibition were reported in the low micromolar range, indicating potent activity .

-

Antimicrobial Activity :

- Research on related quinoline derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting potential as a novel antimicrobial agent .

- Neuroprotective Effects :

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on similarity indices and substituent variations (Table 1). Key comparisons include:

Table 1: Structural Analogs and Similarity Indices

| Compound Name | CAS No. | Similarity Index | Key Structural Differences |

|---|---|---|---|

| 2-Chloro-6-methyl-N-phenylbenzamide | 23148-51-8 | 0.80 | Methyl replaces fluoro; phenyl replaces quinoline |

| N-(2-Chlorophenyl)-1H-indole-3-carboxamide | 1386861-46-6 | 0.73 | Indole replaces quinoline; no ethyloxy linker |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 61788-27-0 | 0.73 | Amino and dimethyl groups; lacks quinoline moiety |

| 7-Chloro-8-methylquinolin-2(1H)-one | 73108-76-6 | 0.79 | Quinolinone scaffold; lacks benzamide linkage |

Key Observations:

Substituent Effects on Similarity: The highest similarity (0.80) is observed with 2-chloro-6-methyl-N-phenylbenzamide (CAS 23148-51-8), which replaces the fluoro group with methyl and substitutes the quinoline-ethyloxy chain with a phenyl group . This suggests that halogen and aromatic substituents significantly influence similarity indices. 7-Chloro-8-methylquinolin-2(1H)-one (CAS 73108-76-6) shares a quinoline core but lacks the benzamide linkage, resulting in a lower similarity (0.79) .

Functional Group Variations: The N-(2-chlorophenyl)-1H-indole-3-carboxamide analog (CAS 1386861-46-6) replaces quinoline with indole, highlighting the importance of heterocyclic ring systems in modulating physicochemical properties . Compounds like 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 61788-27-0) demonstrate that amino and dimethyl groups reduce similarity, likely due to altered hydrogen-bonding capacity .

Patent-Based Comparisons: The European patent (EP 3 532 474 B1) describes benzamide derivatives with triazolo-oxazine substituents, such as 5-fluoro-N-(2-fluor-6-methylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide. These compounds feature fused triazolo-oxazine rings instead of quinoline, indicating divergent pharmacological targets .

Structural and Functional Insights

- Quinoline vs.

- Halogen Substituents: The chloro-fluoro combination at positions 2 and 6 on the benzamide ring could confer metabolic stability relative to methyl or amino-substituted analogs .

- Synthetic Challenges: The ethyloxy linker between benzamide and quinoline may introduce conformational flexibility, a feature absent in rigid analogs like quinolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.